VU 0361737

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

VU0361737 由于其神经保护特性而被广泛研究。 它因其调节 mGluR4 受体的能力而特别受到关注,在帕金森病研究中具有潜力 . 此外,它在以下方面也有应用:

化学: 用作研究 mGluR4 的变构调节的工具化合物。

生物学: 研究其对神经细胞的影响及其保护神经退行性疾病的潜力。

医学: 探索作为神经退行性疾病的潜在治疗剂。

工业: 用于开发针对 mGluR4 的新型药理学试剂。

作用机制

VU0361737 通过与 mGluR4 受体结合并增强其活性来发挥作用。 这种正变构调节导致在存在天然配体谷氨酸的情况下受体激活增加。 受体活性的增强与神经保护作用有关,使其成为治疗神经退行性疾病的有希望的候选药物 .

生化分析

Biochemical Properties

VU 0361737 interacts with the metabotropic glutamate receptor 4 (mGluR 4). It has EC50 values of 240 nM and 110 nM for human and rat mGluR 4 receptors, respectively . It displays weak activity at mGlu 5 and mGlu 8 receptors and is inactive at mGlu 1, mGlu 2, mGlu 3, mGlu 6, and mGlu 7 receptors .

Cellular Effects

This compound has been shown to have neuroprotective effects . It partially attenuates the Staurosporine and Doxorubicin-evoked cell death on human neuroblastoma SH-SY5Y cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting as a positive allosteric modulator of mGluR 4 . This means it binds to a site on the mGluR 4 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its ligand, glutamate.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits terminal elimination half-lives (rat 1.9 h) due to high plasma clearance (894 mL/min/kg) following Intraperitoneal injection (rat 10 mg/kg) .

Dosage Effects in Animal Models

In animal models, specifically male Sprague-Dawley rats, this compound was administered via intraperitoneal injection at a dosage of 10 mg/kg . The compound exhibited a terminal elimination half-life of 1.9 hours due to high plasma clearance .

Transport and Distribution

It is known to be a CNS penetrant , indicating that it can cross the blood-brain barrier and reach the central nervous system.

准备方法

合成路线和反应条件

VU0361737 的合成涉及在适当条件下使 4-氯-3-甲氧基苯胺与 2-吡啶甲酸酰氯反应,形成所需的羧酰胺。 该反应通常需要三乙胺等碱,并在二氯甲烷等有机溶剂中进行 .

工业生产方法

虽然 VU0361737 的具体工业生产方法尚未广泛记载,但总体方法将涉及扩大实验室合成过程。 这将包括优化反应条件、纯化步骤,并确保符合工业安全和环境法规。

化学反应分析

反应类型

VU0361737 主要由于芳环上的氯和甲氧基的存在而发生取代反应。 这些基团可以在适当条件下被取代,形成各种衍生物。

常用试剂和条件

取代反应: 常用试剂包括胺或硫醇等亲核试剂。 反应通常在二甲基亚砜 (DMSO) 或二甲基甲酰胺 (DMF) 等极性非质子溶剂中进行。

氧化和还原:

主要产物

从这些反应中形成的主要产物将取决于所用试剂和条件的具体情况。 例如,用胺进行取代可以得到酰胺衍生物,而还原可以得到相应的胺。

相似化合物的比较

类似化合物

VU0155041: 另一种 mGluR4 的正变构调节剂,具有类似的神经保护特性。

VU0422288: 以其对 mGluR4 的选择性和在神经退行性疾病中的潜在治疗应用而闻名。

独特性

VU0361737 因其作为 mGluR4 的正变构调节剂的高选择性和效力而脱颖而出。 它能够穿透中枢神经系统并提供神经保护作用,使其在帕金森病研究中特别有价值 .

属性

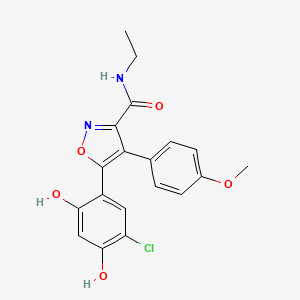

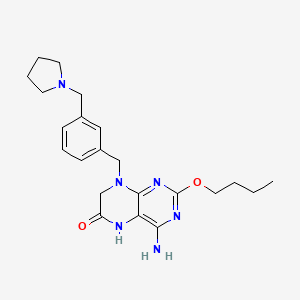

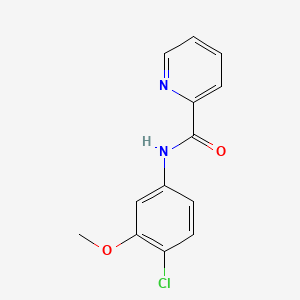

IUPAC Name |

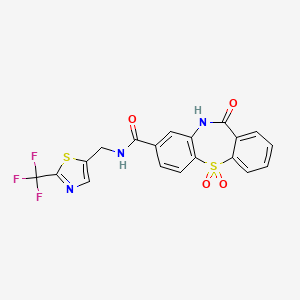

N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYUXFNGXHNNDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657816 |

Source

|

| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161205-04-4 |

Source

|

| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does VU0361737 interact with its target and what are the downstream effects?

A1: VU0361737 acts as a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 4 (mGluR4) [, ]. Unlike agonists that directly activate the receptor, PAMs bind to an allosteric site and enhance the receptor's response to glutamate, its natural ligand. This modulation of mGluR4 activity has been implicated in various neurological processes, making VU0361737 a potential therapeutic agent for conditions such as Parkinson's disease and anxiety disorders.

Q2: What is known about the structure-activity relationship (SAR) of VU0361737?

A2: While specific SAR studies for VU0361737 are limited in the provided literature, its classification as a heterobiarylamide highlights a structural class known to exhibit mGluR4 PAM activity []. Further research exploring modifications to its core structure could provide valuable insights into optimizing its potency, selectivity, and pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。